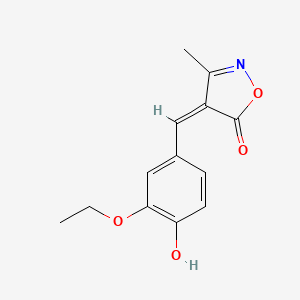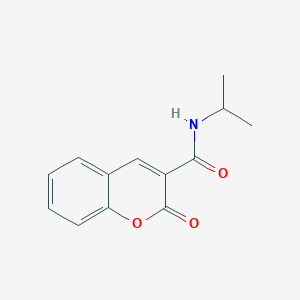![molecular formula C15H14N2O5 B5599428 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)
3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime and related compounds involves regioselective protection of hydroxyl groups and reactions with 4-nitrobenzyl bromide. For example, Plourde and Spaetzel (2002) discussed the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a related process that could be applicable for similar compounds (Plourde & Spaetzel, 2002). Hayvalı et al. (2010) prepared benzyloxybenzaldehyde derivatives by reacting 4-nitrobenzyl bromide with various substituted benzaldehydes, providing insights into potential synthetic routes (Hayvalı et al., 2010).
Molecular Structure Analysis
Studies on similar molecules have characterized their structures using spectroscopic techniques. Özay et al. (2013) synthesized and characterized a related compound, providing details on its molecular structure through X-ray analysis, which is crucial for understanding the structural aspects of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Özay et al., 2013).
Chemical Reactions and Properties
Kukase et al. (1990) discussed the versatile use of the 4-nitrobenzyl group for the protection of hydroxyl functions, an aspect relevant to the chemical reactivity of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Kukase et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility and melting point, can be inferred from related compounds. Kaya et al. (2018) conducted a detailed analysis of the physical properties of similar oxime molecules, which could provide insights into the behavior of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime under various conditions (Kaya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals and stability, can be understood through studies on similar structures. Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, providing insights into the chemical properties and potential reactivity of related compounds (Higashimoto et al., 2009).
Applications De Recherche Scientifique
Photocatalytic Oxidation Applications
- Selective Photocatalytic Oxidation : Research demonstrates the efficacy of titanium dioxide (TiO2) photocatalysts under O2 atmosphere for the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including nitrobenzyl alcohols, into corresponding aldehydes. This process benefits from both UV-light and visible light irradiation, showcasing potential applications in green chemistry and sustainable synthesis practices (Higashimoto et al., 2009).
Regioselective Protection
- Regioselective Protection of Hydroxyl Groups : The 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been selectively protected using different protecting groups, including nitrobenzyl, demonstrating the versatility of such groups in synthetic chemistry to achieve regioselective outcomes (Plourde & Spaetzel, 2002).
Oxidation Reactions
- Oxygen Transfer Reactions : The oxidation of methoxy substituted benzyl phenyl sulfides into benzaldehydes using high-valent oxoruthenium compounds provides insights into oxidation mechanisms, highlighting the role of direct oxygen atom transfer and the potential for selective organic synthesis (Lai et al., 2002).
Photocatalytic Systems for Oxidation
- Selective Oxidation with Solar Simulated Radiation : A study evaluated the use of a TiO2/ Cu(II)/solar simulated radiation system for the oxidation of benzyl alcohol derivatives to aldehydes in aqueous solution, exploring the impact of substituents on photocatalytic oxidation rates and selectivity. This research underscores the potential for environmentally friendly synthesis methods using renewable energy sources (Marotta et al., 2013).
Propriétés
IUPAC Name |
(NE)-N-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-15-8-12(9-16-18)4-7-14(15)22-10-11-2-5-13(6-3-11)17(19)20/h2-9,18H,10H2,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVDOFRLFOJNHX-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)
![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)

![(1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)
![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)


![2-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5599405.png)
![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5599414.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)
![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)